molecular formula C4H9ClN4O B12444550 5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride

5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride

Cat. No.: B12444550
M. Wt: 164.59 g/mol
InChI Key: ZCWAQOTUNAPNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1H-1,2,4-triazol-3-one with formaldehyde and ammonium chloride in the presence of a catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in biopolymer synthesis.

    5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral properties.

Uniqueness

5-(aminomethyl)-2-methyl-1H-1,2,4-triazol-3-one hydrochloride is unique due to its specific structure and the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H9ClN4O

Molecular Weight

164.59 g/mol

IUPAC Name

5-(aminomethyl)-2-methyl-4H-1,2,4-triazol-3-one;hydrochloride

InChI

InChI=1S/C4H8N4O.ClH/c1-8-4(9)6-3(2-5)7-8;/h2,5H2,1H3,(H,6,7,9);1H

InChI Key

ZCWAQOTUNAPNDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=N1)CN.Cl

Origin of Product

United States

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